molecular formula C21H16N2O3 B3747034 N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B3747034
M. Wt: 344.4 g/mol
InChI Key: AQPCZYAPOWMTKF-UHFFFAOYSA-N
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Description

N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that combines the structural features of quinoline and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3-amino-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the desired amide linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.

    Chromene derivatives: Such as coumarin, which is used in anticoagulant medications.

Uniqueness

N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combined structural features of quinoline and chromene, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-10-15(16-7-3-4-8-18(16)23-13)12-22-20(24)17-11-14-6-2-5-9-19(14)26-21(17)25/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPCZYAPOWMTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
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N~3~-[(2-METHYL-4-QUINOLYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

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